molecular formula C21H17NO4 B5116183 (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine

(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine

Cat. No.: B5116183
M. Wt: 347.4 g/mol
InChI Key: ITSBZBAAEDRNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine, also known as MDMA, is a psychoactive drug that has been widely used as a recreational drug. It has also been studied for its potential therapeutic effects in the treatment of various psychiatric disorders. MDMA is a synthetic compound that belongs to the class of drugs known as phenethylamines.

Mechanism of Action

(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It also has effects on other neurotransmitters, including oxytocin and vasopressin. The increased release of these neurotransmitters is believed to be responsible for the drug's euphoric and empathogenic effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It also causes the release of stress hormones, such as cortisol and adrenaline. In addition, this compound can cause dehydration, electrolyte imbalances, and liver and kidney damage.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine has several advantages for use in lab experiments, including its ability to produce consistent and reproducible effects in humans and animals. It is also relatively easy to administer and can be used in a variety of experimental settings. However, there are also limitations to the use of this compound in lab experiments, including the potential for neurotoxicity and the risk of adverse effects on the cardiovascular and respiratory systems.

Future Directions

There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine. One area of interest is the development of new therapeutic applications for the drug, including its use in the treatment of other psychiatric disorders, such as borderline personality disorder and schizophrenia. Another area of interest is the development of new formulations of the drug that could minimize the risk of adverse effects. Finally, there is a need for further research on the long-term effects of this compound use, particularly with regard to its potential for neurotoxicity and other adverse effects.

Synthesis Methods

(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine is synthesized from safrole, which is a natural product obtained from the bark of the sassafras tree. The synthesis involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is soluble in water.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine has been studied for its potential therapeutic effects in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials. In addition, this compound has been studied for its potential use in the treatment of autism spectrum disorder (ASD) and alcohol addiction.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxydibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-23-20-9-15-14-4-2-3-5-17(14)26-19(15)10-16(20)22-11-13-6-7-18-21(8-13)25-12-24-18/h2-10,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSBZBAAEDRNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.